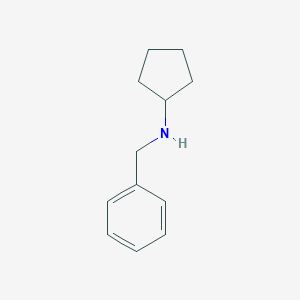

N-benzylcyclopentanamine

Description

Contextualization within Organic Chemistry and Medicinal Chemistry

In the realm of organic chemistry, N-benzylcyclopentanamine serves as a key building block. Its structure is composed of a flexible benzyl (B1604629) group and a rigid cyclopentylamine (B150401) scaffold. This combination of structural features makes it a versatile reagent in a variety of chemical transformations. Chemists utilize it in the development of novel synthetic methodologies, such as transition metal-catalyzed reactions, to forge new carbon-nitrogen bonds, a fundamental process in organic synthesis. ibs.re.krsnu.ac.kr For instance, it has been used as a substrate in studies focused on creating efficient and atom-economical synthetic routes, such as the iridium-catalyzed synthesis of secondary amines from esters and primary amines. ibs.re.kr

From a medicinal chemistry perspective, the this compound framework is a component of more complex molecules that are investigated for potential therapeutic applications. The secondary amine group is a common feature in many biologically active compounds, and the attached cyclopentyl and benzyl groups can be modified to tune the molecule's properties for interaction with biological targets. It serves as a precursor for generating libraries of compounds for screening, including in the synthesis of spirocyclic pyrrolidines, which are considered valuable scaffolds in medicinal chemistry. acs.orgnih.gov A patent has mentioned this compound hydrochloride in the context of creating derivatives for treating ferroptosis-related disorders, such as neurodegenerative diseases. google.com

Overview of Research Significance

The primary research significance of this compound lies in its role as a synthetic intermediate. Academic and industrial research has demonstrated its utility in constructing larger, more intricate molecules with potential biological relevance. For example, it is a starting material for producing N-benzyl-2-cyclopenyl-1-sulfamoyl azide (B81097), another intermediate used in further synthetic applications like intramolecular C(sp3)–H radical amination. rsc.org

Furthermore, this compound is frequently used as a model substrate in the development and optimization of new chemical reactions. Researchers have employed it to test the efficiency of various catalytic systems, including copper-supported catalysts for C-H amination and amine-boranes for reductive amination. purdue.edubeilstein-journals.org Its well-defined structure and reactivity allow chemists to assess the scope and limitations of new synthetic methods. cardiff.ac.uk The successful synthesis of this compound itself through scalable and efficient methods, such as the one-pot reaction from esters, further underscores its importance as a readily accessible building block for broader synthetic campaigns. ibs.re.krsnu.ac.kr Its derivative, 1-Allyl-N-benzylcyclopentanamine, has been synthesized on a large scale as part of research into biologically relevant spirocyclic pyrrolidines. acs.orgnih.gov

Current State of Knowledge and Research Gaps

Current knowledge on this compound is heavily concentrated on its synthesis and its application as a foundational element in organic synthesis. There is a solid body of literature detailing various methods for its preparation, including reductive amination of cyclopentanone (B42830) with benzylamine (B48309), transition metal-catalyzed alkylation, and one-pot tandem syntheses. ibs.re.krrsc.orgpurdue.edu Its utility as an intermediate for creating more complex structures, particularly heterocyclic and spirocyclic systems, is also well-documented. acs.orgnih.govrsc.org

However, a significant research gap exists regarding the intrinsic biological activity of this compound. While its derivatives are explored for medicinal purposes, the parent compound's own pharmacological profile remains largely uninvestigated in the available literature. Studies tend to focus on its synthetic utility rather than its potential to act as a therapeutic agent itself. Future research could delve into exploring the specific biological effects of this compound to determine if it possesses any standalone bioactivity, which could open new avenues for its application beyond its current role as a synthetic precursor.

Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C12H17N | nih.gov |

| Molecular Weight | 175.27 g/mol | nih.gov |

| CAS Number | 15205-23-9 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVZYCGBQWWSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405867 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-23-9 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzylcyclopentanamine

Established Synthetic Routes

Established routes for synthesizing N-benzylcyclopentanamine are well-documented in chemical literature, providing reliable and reproducible methods for laboratory and potential industrial-scale production. These routes primarily fall under reductive amination and direct amination of alcohols.

Reductive amination stands as a cornerstone for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target amine. wikipedia.orgmasterorganicchemistry.com This process can be performed in a single step (direct) or in a two-step sequence (indirect). wikipedia.orgthieme-connect.de For this compound, this involves the reaction between cyclopentanone (B42830) and benzylamine (B48309).

Direct reductive amination, or "one-pot" synthesis, combines the carbonyl compound, amine, and a reducing agent in a single reaction vessel. thieme-connect.dearkat-usa.org This approach is efficient as it avoids the isolation of the intermediate imine. arkat-usa.org A common procedure involves first stirring a mixture of cyclopentanone and benzylamine in a solvent like methanol (B129727) to form the imine in situ, followed by the addition of a reducing agent.

One specific protocol involves the slow addition of sodium borohydride (B1222165) (NaBH₄) to a pre-stirred solution of cyclopentanone and benzylamine. Following the reaction and solvent removal, the resulting product is purified. This method has been reported to yield this compound as a yellow oil with a high yield. rsc.org

Table 1: Direct Reductive Amination of Cyclopentanone with Benzylamine

| Reactants | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cyclopentanone, Benzylamine | Sodium Borohydride (NaBH₄) | Methanol | 85% | rsc.org |

The indirect, or stepwise, method involves the initial synthesis and isolation of the imine intermediate, which is subsequently reduced in a separate step to yield the amine. wikipedia.org This approach can be advantageous when the imine is stable or when the chosen reducing agent might otherwise react with the starting carbonyl compound. masterorganicchemistry.com

For the synthesis of this compound, the imine intermediate, (Z)-N-cyclopentyl-1-phenylmethanimine, is first prepared. In a subsequent step, this isolated imine is reduced. One documented procedure utilizes a Frustrated Lewis Pair (FLP) system for the reduction, affording the final product in good yield after a basic workup. cardiff.ac.uk

Table 2: Indirect Reductive Amination via (Z)-N-cyclopentyl-1-phenylmethanimine

| Intermediate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| (Z)-N-cyclopentyl-1-phenylmethanimine | General Procedure 4 (4 h), basic workup | 89% | cardiff.ac.uk |

| (Z)-N-cyclopentyl-1-phenylmethanimine | General Procedure 5 (0.5 h), basic workup | 86% | cardiff.ac.uk |

Hydrosilanes, such as triethylsilane (Et₃SiH) and dimethylphenylsilane (B1631080) (Me₂PhSiH), have emerged as effective and safe reducing agents for reductive amination. dtu.dknumberanalytics.com These reagents are particularly useful in catalyst-driven reactions. The use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for reductive aminations with hydrosilanes has been explored. acs.org This catalytic system is notably tolerant to water, which is a byproduct of the initial imine formation. acs.org

In a typical reaction, the ketone and amine are combined with the hydrosilane in the presence of a catalytic amount of B(C₆F₅)₃ in a solvent like 1,2-dichlorobenzene (B45396) and heated. purdue.edu This method provides an efficient route to the desired amine, as the reduction of the imine is kinetically favored over competing side reactions. acs.org

Table 3: Hydrosilane-Based Reductive Amination

| Ketone/Amine | Hydrosilane | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Generic Ketone/Amine | Me₂PhSiH (1.2 equiv) | (C₆F₅)₃B (0.01 equiv) | 1,2-dichlorobenzene, 100°C | Corresponding Amine | purdue.edu |

Direct amination reactions provide an alternative pathway to this compound, bypassing the use of a carbonyl precursor and instead utilizing alcohols as the alkylating agents.

The N-alkylation of amines with alcohols is a powerful and atom-economical method for forming C-N bonds. ibs.re.kr This transformation, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" method, is typically catalyzed by transition metals. ibs.re.krnih.gov The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to a transient carbonyl compound (an aldehyde or ketone). This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, returning the catalyst to its original state and yielding the secondary amine. ibs.re.kr

For the synthesis of this compound, this could involve the reaction of benzylamine with cyclopentanol (B49286) or, conversely, cyclopentylamine (B150401) with benzyl (B1604629) alcohol, in the presence of a suitable catalyst such as an iridium complex. ibs.re.kr

Compound Index

Hydroboration-Oxidation in Synthetic Sequences

Hydroboration-oxidation is a classic two-step method to convert an alkene into an alcohol. wikipedia.org This reaction is characterized by its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond, and its syn-stereospecificity, where the hydrogen and hydroxyl group are added to the same face of the double bond. wikipedia.orglibretexts.org

While directly producing an alcohol, this reaction is a valuable part of longer synthetic sequences for creating amines. A plausible route to this compound could start with the synthesis of N-benzyl-1-cyclopentene-1-amine (an enamine) or N-benzylcyclopent-2-en-1-amine. The subsequent hydroboration of the carbon-carbon double bond would form an organoborane intermediate. Instead of oxidation to an alcohol, this organoborane can undergo amination to form a C-N bond, thus leading to the saturated amine.

Alternatively, a synthetic strategy for related spirocyclic systems involves a Petasis reaction to introduce an allyl group, followed by hydroboration-oxidation of that allyl moiety to an alcohol. acs.org This alcohol could then be converted to a leaving group and displaced by an amine. The hydroboration step proceeds cleanly without inducing rearrangements, a significant advantage in complex molecule synthesis. libretexts.org

| Reaction | Reagents | Key Features | Application in Sequence |

| Hydroboration-Oxidation | 1. Borane (BH3, 9-BBN, etc.) 2. H2O2, NaOH | Anti-Markovnikov regioselectivity, Syn-addition stereospecificity, No rearrangements. wikipedia.orglibretexts.orglscollege.ac.in | Conversion of an unsaturated precursor to an alcohol, which can then be converted to an amine, or direct amination of the organoborane intermediate. acs.org |

Rearrangements in this compound Synthesis

Molecular rearrangements are organic reactions where the carbon skeleton of a molecule is restructured. numberanalytics.com Several named rearrangement reactions can be envisioned as key steps in the synthesis of this compound.

The Beckmann rearrangement converts an oxime into an amide. mvpsvktcollege.ac.inbyjus.com A potential synthesis could begin with cyclopentanone, which is converted to cyclopentanone oxime. Treatment of this oxime with an acid catalyst (e.g., thionyl chloride, phosphorus pentachloride) would induce the rearrangement to form a piperidone (a cyclic amide or lactam). mvpsvktcollege.ac.in This lactam can then be reduced to cyclopentylamine, for example using a strong reducing agent like lithium aluminum hydride. The final step would be the N-benzylation of the resulting primary amine to yield this compound.

Another relevant method is the Curtius rearrangement , where an acyl azide (B81097) is converted into an isocyanate with the loss of nitrogen gas. byjus.comorganic-chemistry.org Starting from cyclopentanecarboxylic acid, the corresponding acyl azide can be formed. Upon heating, this acyl azide rearranges to an isocyanate. Trapping this intermediate with benzyl alcohol would yield a carbamate (B1207046), which can be hydrolyzed and reduced to the target secondary amine. Alternatively, trapping with water would lead to cyclopentylamine after decarboxylation, which could then be benzylated. byjus.com

| Rearrangement | Starting Material | Key Intermediate | Relevance to Synthesis |

| Beckmann | Cyclopentanone Oxime | Piperidone (Lactam) | Forms a cyclic amide which can be reduced to the corresponding amine. mvpsvktcollege.ac.in |

| Curtius | Cyclopentanecarbonyl Azide | Isocyanate | Generates an isocyanate that can be converted into the primary amine or a carbamate precursor. byjus.comorganic-chemistry.org |

Novel Synthetic Approaches and Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound and related structures, these innovations include the development of novel catalysts and the strategic combination of multiple reaction steps.

The use of tandem catalysis, such as the iridium-catalyzed "borrowing hydrogen" method, represents a significant innovation by increasing atom economy and reducing waste. ibs.re.kr Similarly, the power of multicomponent reactions like the Petasis reaction is being expanded through the discovery of new catalysts and conditions that broaden the substrate scope and improve yields. researchgate.netnih.gov

Combining distinct catalytic cycles in a single sequence, such as the Petasis-Grubbs or Petasis-hydroboration pathways, allows for the rapid construction of molecular complexity from simple starting materials. chemrxiv.orgacs.org These methods are central to diversity-oriented synthesis, which aims to create libraries of structurally diverse small molecules for applications in drug discovery and chemical biology. chemrxiv.org Furthermore, ongoing research continues to produce novel catalysts and synthetic methods for creating N-heterocyclic compounds and complex amines, with a focus on improving selectivity and functional group tolerance. mdpi.commdpi.comnih.gov These new methodologies, while not always applied directly to this compound, provide a toolkit of innovative strategies that can be adapted for its efficient and novel synthesis.

Catalytic Systems in Synthesis

Catalysis is central to the modern synthesis of this compound, offering routes that are both efficient and selective. Research has explored a variety of catalytic systems, including those based on transition metals and metal-free approaches like Frustrated Lewis Pairs.

Transition metals are powerful tools in organic synthesis due to their ability to activate substrates and facilitate bond formation. rsc.orgsemanticscholar.orgmdpi.com Several have been employed in reactions that can produce this compound.

Iridium-catalyzed Synthesis: An efficient method for synthesizing secondary amines, including this compound, involves a tandem reaction from esters and primary amines catalyzed by an iridium complex. ibs.re.kr In one study, the reaction of an ester with an amine was conducted under solvent-free conditions using a catalyst system composed of [Cp*IrCl2]2 and sodium acetate (B1210297) (NaOAc). ibs.re.kr This "borrowing hydrogen" or "hydrogen autotransfer" method involves the initial dehydrogenation of an in-situ generated alcohol to a carbonyl compound, which then forms an imine with the amine, followed by reduction to the final secondary amine by the iridium-hydride complex. ibs.re.kr This process yielded this compound from the corresponding starting materials. ibs.re.kr

Copper-catalyzed Synthesis: Copper catalysts, often favored for their lower cost and toxicity compared to precious metals, are used in various C-N bond-forming reactions. mdpi.combeilstein-journals.org this compound has been synthesized with a reported yield of 78% using a supported copper catalyst. beilstein-journals.org While the broader context of this specific study was the C-H amination of benzoxazoles, it demonstrates the utility of copper in synthesizing N-substituted benzylamines. beilstein-journals.org Copper-catalyzed methods can be problematic in some applications, such as the carboamination of cyclic vinylarenes, which has limitations. acs.org

Gold-catalyzed Synthesis: Gold catalysis has been applied in the synthesis of related nitrogen-containing cyclic compounds. For instance, a gold-catalyzed tandem reductive cycloisomerization has been used to create N-tosyl-protected spiropyrrolidines. acs.org Another approach involves the Au(I)-catalyzed reaction of methylenecyclopropanes. acs.org However, these methods are often criticized for the high cost and loading of the gold catalyst required. acs.org

Frustrated Lewis Pair (FLP) chemistry represents a metal-free approach to catalysis, particularly for hydrogenation reactions. wikipedia.org An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows the FLP to activate small molecules, most notably hydrogen (H2). wikipedia.orgnih.gov

The mechanism for amine synthesis via FLP catalysis typically involves the hydrogenation of an imine intermediate. The FLP heterolytically cleaves a hydrogen molecule, creating a phosphonium (B103445) or ammonium (B1175870) cation and a borohydride anion. wikipedia.org This "activated" hydrogen can then reduce an imine, formed from the condensation of an aldehyde and an amine, to the corresponding secondary amine. wikipedia.org The reductive amination of benzaldehyde (B42025) and cyclopentylamine to form this compound is a prime candidate for this type of catalysis. The imine formed in the first step would be readily hydrogenated by the H2-activated FLP. wikipedia.org This approach is a key area of metal-free catalysis and has been applied to the hydrogenation of various imines. hocityu.com

Solvent-Free Synthesis Conditions

Aligning with the principles of green chemistry, solvent-free synthesis offers significant environmental and practical advantages by reducing waste and simplifying purification. mdpi.comresearchgate.netnih.gov this compound has been successfully synthesized under such conditions.

One notable example is the iridium-catalyzed tandem reaction of an ester and an amine, which is heated to 115°C without any solvent. ibs.re.kr Another common solvent-free technique is the grinding of solid reactants with a catalyst using a mortar and pestle, which has been effectively used for Claisen-Schmidt reactions to produce related cycloalkanone derivatives in quantitative yields. These methods highlight a shift towards more sustainable synthetic protocols. rsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be viewed through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. epitomejournals.compaperpublications.orgindianchemicalsociety.com Key principles include the use of catalysts over stoichiometric reagents, the reduction of hazardous byproducts, and the elimination of volatile organic solvents. mdpi.comepitomejournals.com

The catalytic methods described, such as those using transition metals or FLPs, adhere to the principle of catalysis by enabling reactions with high efficiency and selectivity, thereby reducing waste. ibs.re.krwikipedia.org The development of solvent-free synthetic routes is a direct application of the "safer solvents and auxiliaries" principle, as it completely eliminates the need for potentially harmful and difficult-to-recycle solvents. ibs.re.krresearchgate.net Furthermore, the use of reusable catalysts, such as certain supported metal nanoparticles or heterogeneous FLPs, enhances the sustainability of the synthesis. d-nb.infonih.gov

Scalability and Yield Optimization in this compound Synthesis

Moving a synthetic procedure from a laboratory curiosity to a practical method requires demonstrating its scalability and optimizing for high yields.

Gram-Scale Synthesis

Several reported syntheses of this compound have been successfully performed on a gram scale, indicating their potential for larger-scale production. rsc.org

One method, involving the reduction of an intermediate with sodium borohydride, produced 1.8 grams of this compound, achieving an 85% yield. rsc.org

Another procedure, utilizing a supported copper catalyst, yielded 1.18 grams of the compound, corresponding to a 78% yield. beilstein-journals.org

These examples demonstrate that the synthesis of this compound is not only feasible but can also be efficient at a preparatively useful scale.

Data from Synthetic Methodologies

The following table summarizes the conditions and outcomes of various synthetic approaches for this compound and related reactions.

| Method | Catalyst System | Conditions | Product | Yield (%) | Scale | Reference |

| Reductive Amination | NaBH₄ | Room Temperature, 2 hours | This compound | 85% | 1.8 g | rsc.org |

| C-H Amination | Supported Copper | Not specified | This compound | 78% | 1.18 g | beilstein-journals.org |

| Tandem Synthesis | [Cp*IrCl₂]₂ / NaOAc | 115°C, 24 hours, Solvent-Free | This compound | Not specified | 0.50 mmol | ibs.re.kr |

| Petasis Reaction | Not specified | Not specified | 1-Allyl-N-benzylcyclopentanamine | 92% | 198.1 g | acs.org |

Industrial Scale Synthesis Considerations

The industrial production of this compound primarily revolves around the principles of reductive amination, a process that is both robust and amenable to large-scale operations. researchgate.net A key consideration for industrial synthesis is the choice of reducing agent and catalyst, which significantly impacts cost, efficiency, and environmental footprint. Hydrogen gas is an attractive reducing agent for large-scale production due to its low cost and high availability. researchgate.net

Heterogeneous catalysts are generally favored in industrial settings over their homogeneous counterparts because they are easier to separate from the reaction mixture, more durable, and can be recycled, which is crucial for cost-effective and continuous manufacturing processes. researchgate.net While noble metal-based catalysts (such as those containing Platinum, Palladium, or Rhodium) often exhibit high activity and selectivity, their high cost is a significant drawback for industrial applications. researchgate.net Consequently, there is substantial research into developing efficient and stable catalysts from more abundant and less expensive metals like Nickel or Cobalt. researchgate.netuni-bayreuth.de

Precursors and Starting Materials in Synthetic Pathways

The most direct and widely utilized synthetic pathway for this compound is the reductive amination of cyclopentanone with benzylamine. researchgate.netresearchgate.net This reaction involves the initial formation of an imine intermediate through the condensation of the carbonyl group of cyclopentanone and the primary amine group of benzylamine. researchgate.net This intermediate is then reduced in situ to yield the final secondary amine product, this compound.

The primary precursors for this dominant synthetic route are:

Cyclopentanone: A five-membered cyclic ketone. It serves as the carbonyl-containing starting material. mdpi.com

Benzylamine: An aromatic amine that provides the benzyl group. researchgate.net

Alternative synthetic strategies and the corresponding starting materials have also been explored, although they are less common for direct synthesis of this specific compound. These alternative pathways highlight the versatility of amine synthesis:

From Esters and Amines: A one-pot reaction can convert esters into secondary amines. In this approach, an ester reacts with a primary amine to form an amide and an alcohol. The alcohol is then used in a subsequent "borrowing hydrogen" or "hydrogen autotransfer" step to alkylate another molecule of the primary amine, forming the secondary amine. ibs.re.kr

From other Carbonyl Precursors: The reductive amination process is flexible, and starting materials that can be converted into an aldehyde or ketone in the reaction mixture, such as certain carboxylic acids or nitriles, could theoretically be used. researchgate.net

The selection of precursors is guided by factors such as cost, availability, and the efficiency of the chosen synthetic route. For this compound, the direct reductive amination of cyclopentanone and benzylamine remains the most practical and well-documented approach. researchgate.netresearchgate.net

Derivatization and Analog Development of N Benzylcyclopentanamine

Synthesis of Spirocyclic Derivatives

Spirocycles are compounds containing two rings connected by a single common atom. They are of significant interest due to their rigid, three-dimensional structures. nih.govbeilstein-journals.org Synthesizing spirocyclic derivatives from N-benzylcyclopentanamine involves creating a new ring system that shares a carbon atom with the original cyclopentane (B165970) ring.

A key method for synthesizing pyrrolidine-based spirocycles is through [3+2] cycloaddition reactions. researchgate.netnih.gov This approach can be used to construct an N-benzyl-substituted azaspiro[4.4]nonane system, which consists of a pyrrolidine (B122466) ring and a cyclopentane ring sharing a spirocyclic carbon. researchgate.net

The reaction typically involves the in situ generation of an N-benzyl azomethine ylide from the condensation of N-benzylglycine. This ylide, a 1,3-dipole, then reacts with a suitable dipolarophile. nih.govnih.gov To create the desired spirocycle from a cyclopentane-based precursor, the dipolarophile would be an exocyclic alkene, such as methylenecyclopentane (B75326) or a related derivative. The [3+2] cycloaddition between the N-benzyl azomethine ylide and the cyclopentylidene-based alkene yields the 2-benzylazaspiro[4.4]nonane core. researchgate.net This method provides an efficient route to novel spirocyclic pyrrolidines, which are valuable building blocks in medicinal chemistry. nih.govacs.org

Other Spirocyclic Systems

The development of spirocyclic systems, which contain at least two molecular rings sharing a single common atom, is of significant interest in medicinal chemistry due to their inherent three-dimensional nature that can lead to improved interactions with biological targets. mdpi.com this compound derivatives serve as valuable precursors for the synthesis of complex spirocyclic structures, particularly 1-azaspiro[4.n]alkanes.

A key strategy involves the use of N-allyl-N-benzylcyclopentanamine, which can be prepared from this compound. This intermediate is then utilized in multi-step reaction sequences to construct the desired spiro-pyrrolidine core. One elaborated method involves a Petasis reaction followed by hydroboration-oxidation. nih.gov Another successful approach is a tandem sequence involving a Petasis reaction and a Grubbs reaction.

For instance, 1-allyl-N-benzylcyclopentanamine can undergo a reaction sequence to form spirocyclic pyrrolidines. nih.gov This transformation highlights the utility of this compound as a scaffold for generating structurally diverse and medicinally relevant spiro-compounds. The synthesis can be scaled for multigram preparation, demonstrating its practicality for building block development. nih.gov

Table 1: Synthesis of Spirocyclic Pyrrolidines from this compound derivative

| Precursor | Reaction Sequence | Product | Overall Yield | Reference |

| 1-Allyl-N-benzylcyclopentanamine | 1. Petasis Reaction2. Hydroboration-Oxidation3. Reduction4. Catalytic Hydrogenolysis | 1-Azaspiro[4.4]nonane hydrochloride | 62-67% | nih.gov |

This table illustrates a synthetic pathway to a spirocyclic system starting from a derivative of this compound.

Synthesis of Fluorinated this compound Derivatives

The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability and lipophilicity. While direct fluorination of a molecule like this compound is challenging, several strategies can be employed to synthesize its fluorinated analogs. These methods generally fall into two categories: using fluorinated building blocks or late-stage fluorination.

One plausible "building block" approach would involve synthesizing the target molecule from pre-fluorinated precursors. For example, a fluorinated cyclopentanone (B42830) could be reacted with benzylamine (B48309) under reductive amination conditions. Alternatively, a fluorinated benzylamine could be reacted with cyclopentanone.

Late-stage fluorination presents a more direct, albeit often more complex, route. Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a common technique. d-nb.info An analog of this compound containing a hydroxyl group on either the cyclopentyl or benzyl (B1604629) ring could be synthesized and subsequently subjected to deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) or PhenoFluor™. d-nb.info Another advanced method is the direct C-H fluorination, although this often requires specialized catalysts and conditions and can suffer from a lack of selectivity. researchgate.net For instance, photofluorination with a source of fluorine radical could potentially introduce fluorine onto the cyclopentyl ring. d-nb.info

Table 2: Potential Strategies for Synthesis of Fluorinated this compound

| Strategy | General Method | Example Reactants | Key Reagent | Reference |

| Building Block Approach | Reductive Amination | 4-Fluorobenzylamine + Cyclopentanone | NaBH(OAc)₃ | Conceptual |

| Building Block Approach | Reductive Amination | Benzylamine + 3-Fluorocyclopentanone | NaBH₄ | Conceptual |

| Late-Stage Fluorination | Deoxyfluorination | N-benzyl-(3-hydroxycyclopentyl)amine | DAST | d-nb.info |

| Late-Stage Fluorination | Halogen-Exchange | N-(4-bromobenzyl)cyclopentanamine | KF/Kryptofix | Conceptual |

This table outlines conceptual synthetic routes for accessing fluorinated derivatives of this compound based on established fluorination methodologies.

Synthesis of N-Substituted and N,N'-Disubstituted Benzyl Derivatives

The secondary amine functionality of this compound allows for straightforward N-substitution to generate a diverse library of tertiary amine derivatives. Standard N-alkylation reactions are highly effective for this purpose. The term N,N'-disubstituted is not directly applicable as the parent molecule only contains one nitrogen atom; the focus here is on N-substitution of the secondary amine.

A general and widely used procedure involves the deprotonation of the N-H bond with a suitable base, followed by quenching the resulting anion with an electrophile, such as an alkyl or benzyl halide. researchgate.nettsijournals.com A common base for this transformation is sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction proceeds by generating the corresponding sodium amide salt of this compound, which then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the N-substituted product.

This methodology allows for the introduction of a wide variety of substituents at the nitrogen atom, including simple alkyl chains (methyl, ethyl), functionalized alkyl groups, and substituted benzyl groups. The choice of the alkylating agent dictates the final product, making this a versatile method for analog development.

Table 3: General Protocol for N-Alkylation of this compound

| Step | Procedure | Reagents/Conditions |

| 1 | Deprotonation | This compound, Sodium Hydride (NaH) |

| 2 | Alkylation | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) |

This table describes a standard laboratory procedure for creating N-substituted derivatives of this compound.

Structure Activity Relationship Sar Studies of N Benzylcyclopentanamine and Its Derivatives

Methodologies in SAR Analysis

A variety of techniques, ranging from traditional qualitative assessments to sophisticated computational models, are utilized to decipher the complex relationship between molecular structure and biological effect.

Traditional SAR analysis involves the synthesis of a series of related compounds (analogs) where specific parts of the lead molecule, in this case, N-benzylcyclopentanamine, are systematically modified. nih.gov The biological activity of each analog is then determined through in vitro or in vivo assays. By comparing the activities of these analogs, chemists can deduce the influence of different functional groups and structural features. For instance, in studies of related N-benzylamines, modifications might include altering substituents on the benzyl (B1604629) ring (e.g., adding electron-donating or electron-withdrawing groups), changing the size of the cycloalkyl ring (e.g., cyclopropyl, cyclobutyl, cyclohexyl), or introducing substituents on the amine nitrogen or the cycloalkyl ring. vanderbilt.edunih.gov These studies have shown that even minor changes, such as the position of a substituent on an aromatic ring, can lead to significant changes in biological activity. nih.gov The collective findings from these analog series help build a qualitative understanding of the SAR, identifying regions of the molecule that are critical for binding to a biological target and those that can be modified to improve other properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the variations in the biological activity of a group of structurally similar compounds are dependent on the variations in their structural or physicochemical properties. nih.gov

To build a QSAR model for this compound derivatives, a set of molecules with known activities is required. For each molecule, numerical descriptors representing various aspects of its structure are calculated. These descriptors can be categorized as:

Electronic: (e.g., partial atomic charges, dipole moment) which describe the electronic properties of the molecule. nih.gov

Steric: (e.g., molecular volume, surface area) which define the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological: which describe the connectivity of atoms within the molecule.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that links these descriptors to the observed biological activity. nih.gov A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.commulticase.com

QSAR studies can be broadly classified into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices and counts of specific functional groups. journaljpri.com These models are computationally less intensive and easier to interpret. For example, a 2D-QSAR equation might show that the biological activity of this compound analogs is positively correlated with the number of hydrogen bond donors and negatively correlated with molecular weight. journaljpri.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. These techniques calculate steric and electrostatic fields around the aligned molecules and correlate the variations in these fields with biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the structure would likely increase or decrease activity. For instance, a CoMFA map might indicate that a bulky, electropositive substituent is favored at a specific position on the benzyl ring for optimal receptor binding. researchgate.net

Computational chemogenomics seeks to understand the relationship between the chemical space of all possible small molecules and the biological space of all potential protein targets on a large scale. japsonline.com Instead of focusing on a single target, this approach analyzes the activity of multiple ligands against multiple targets. By integrating vast amounts of chemical and biological data, chemogenomics can help identify the molecular features of ligands, such as the this compound core, that determine their target selectivity. This can reveal why certain derivatives are active against a specific protein (e.g., monoamine oxidase) while others may interact with different targets, guiding the design of compounds with improved selectivity profiles. frontiersin.org

Molecular modeling and docking are powerful computational tools used to visualize and predict how a ligand, such as an this compound derivative, binds to its macromolecular target (e.g., an enzyme or receptor) at an atomic level. journaljpri.com Docking algorithms place the 3D structure of the ligand into the binding site of the protein and calculate a "docking score," which estimates the binding affinity. biointerfaceresearch.com

This process provides valuable insights into:

Binding Conformation: The most likely orientation and geometry of the ligand within the binding site.

Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. fip.org

SAR Rationalization: Explaining why certain structural modifications enhance or diminish activity. For example, docking might reveal that a hydroxyl group on the benzyl ring forms a critical hydrogen bond with a serine residue in the receptor's active site.

These insights are invaluable for structure-based drug design, allowing chemists to rationally design new analogs with modifications predicted to improve binding and, consequently, biological activity. ajms.iq

Quantitative Structure-Activity Relationships (QSAR)

Impact of Structural Modifications on Biological Activities

Systematic structural modification of the this compound scaffold allows for the fine-tuning of its interaction with biological targets. Research on structurally analogous compounds, such as N-benzylphenethylamines and N-benzylcyclopropylamines, provides significant insight into the likely effects of such modifications. nih.govnih.gov For example, these compounds are known to interact with targets like monoamine oxidases (MAO), which are enzymes that metabolize neurotransmitters. nih.govmdpi.com

Key areas for modification include the benzyl ring, the cyclopentyl ring, and the linker connecting them.

Benzyl Ring Substitutions: Adding substituents to the benzyl ring can significantly impact electronic and steric properties. In related N-benzylphenethylamines, N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov

Cycloalkyl Ring Variation: The size and nature of the cycloalkylamine moiety are critical. In a study of cyclopropane (B1198618) analogues, 1-benzylcyclopropylamine (B1214768) was found to be a potent inactivator of MAO, whereas the isomeric 1-(phenylcyclopropyl)methylamine acted as a substrate without causing inactivation, highlighting the importance of the atom arrangement. nih.gov

N-Substitutions: Altering the group on the amine nitrogen can influence potency and selectivity.

The following table, based on data for the analogous N-benzylphenethylamine series acting on the 5-HT₂ₐ receptor, illustrates how systematic modifications can influence binding affinity (Ki).

| Compound | R1 (Phenethylamine) | R2 (N-benzyl) | 5-HT₂ₐ Ki (nM) |

| 1b | 4-Br | 2-OH | 0.93 |

| 2b | 4-Cl | 2-OH | 0.65 |

| 3b | 4-F | 2-OH | 0.90 |

| 7b | 4-CH₃ | 2-OH | 0.35 |

| 8b | 4-C₂H₅ | 2-OH | 0.29 |

| 9b | 4-C₃H₇ | 2-OH | 1.1 |

| 1a | 4-Br | 2-OCH₃ | 0.70 |

| 7a | 4-CH₃ | 2-OCH₃ | 0.43 |

| Data derived from studies on N-benzylphenethylamine derivatives as 5-HT₂ₐ receptor ligands. nih.gov |

This data demonstrates clear SAR trends. For instance, with a 2-hydroxybenzyl group (R2), increasing the alkyl chain length at the 4-position of the phenethylamine (B48288) ring from methyl (7b) to ethyl (8b) improves affinity, but a further increase to propyl (9b) reduces it. nih.gov This suggests an optimal size for the substituent in the receptor's binding pocket. Comparing compounds with a 2-hydroxybenzyl (e.g., 7b) versus a 2-methoxybenzyl (e.g., 7a) shows that the hydroxyl group confers slightly higher affinity in this case. nih.gov These types of detailed findings are essential for guiding the design of new, more potent, and selective molecules.

Influence of N-benzyl Substituents

The N-benzyl portion of the molecule is a frequent target for modification in SAR studies. The nature and position of substituents on the benzyl ring can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets. Research has shown that compounds with cyclopentanamine and benzyl substituents are explored for their potential in addressing various neurological and inflammatory disorders. ontosight.ai

The strategic placement of different functional groups on the benzyl ring is a key method for optimizing a compound's activity. For instance, derivatives of this compound have been synthesized incorporating a variety of substituents to probe their effect on biological efficacy. These modifications are intended to fine-tune the molecule's properties, such as its ability to bind to a specific receptor or enzyme. ontosight.ai

Detailed research into related N-substituted cyclic amines has demonstrated the critical role of benzyl ring substitution. Studies on analogous compounds reveal that introducing electron-withdrawing groups (like halogens) or electron-donating groups (like alkoxy groups) can lead to significant variations in activity. researchgate.net This principle is applied in the design of this compound derivatives, where complex substitution patterns are explored to enhance potency and selectivity. ontosight.aiontosight.ai For example, the presence of chloro, ethoxy, and benzyloxy groups on the benzyl ring has been investigated. ontosight.aiontosight.ai

Below is a table of representative this compound derivatives with varied substituents on the benzyl ring, illustrating the chemical diversity explored in these studies.

| Compound Name | N-Benzyl Substituents |

| N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]cyclopentanamine hydrochloride | 4-benzyloxy, 3-chloro, 5-ethoxy |

| N-[[4-[(4-chlorobenzyl)oxy]phenyl]methyl]cyclopentanamine hydrochloride | 4-[(4-chlorobenzyl)oxy] |

| This compound hydrochloride | Unsubstituted |

This table is generated based on data from scientific literature. ontosight.aiontosight.aigoogle.com

Effects of Cyclopentane (B165970) Ring Modifications

Modifications to the cyclopentane ring represent another avenue for SAR exploration. These changes can involve altering the size of the aliphatic ring (e.g., expanding to a cyclohexane (B81311) or contracting to a cyclobutane) or introducing substituents directly onto the cyclopentane moiety. Such modifications can impact the molecule's conformational flexibility and how it presents its key binding features to a biological target.

While direct SAR studies detailing the effects of modifying the cyclopentane ring of this compound are not extensively documented in publicly available research, the principles can be inferred from related scaffolds. For instance, the functionalization of the cyclopentane ring is a key strategy in the synthesis of aminocyclitols. beilstein-journals.org In one study, an epoxide was introduced onto a cyclopentane ring bearing an N,N-dibenzylamino group. beilstein-journals.org Subsequent ring-opening reactions were used to install new functional groups, creating diaminocyclopentanol derivatives with diverse stereochemistry. beilstein-journals.org This approach highlights how the cyclopentane ring can be used as a scaffold for creating structural diversity, which is a cornerstone of SAR studies.

Stereochemical Considerations in SAR

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The three-dimensional arrangement of atoms is often critical for a molecule's ability to bind to a specific biological target, and as a result, different stereoisomers can have vastly different biological activities. google.comgoogle.com

This compound derivatives can contain one or more asymmetric centers, particularly on the cyclopentane ring, giving rise to various stereoisomeric forms such as enantiomers and diastereomers. google.comgoogle.com The absolute stereochemistry at these chiral carbons is defined using the (R) or (S) notation.

Research on the synthesis of functionalized cyclopentane derivatives has shown that the stereochemical outcome of reactions can be highly dependent on the substituents attached to the amine. In studies involving the ring-opening of epoxides on an N,N-dibenzylamino-substituted cyclopentane, the substituents on the nitrogen atom were found to be crucial for the reaction's regio- and stereoselectivity. beilstein-journals.org For example, the use of an N-benzyl-N-methylamino group led to different stereoisomeric products compared to an N,N-dibenzylamino group, demonstrating that the nature of the N-substituent directly influences the stereochemistry of the final molecule. beilstein-journals.org This stereochemical control is vital, as it allows for the synthesis of specific isomers to test which spatial arrangement of atoms confers the desired biological effect.

Pharmacophore Elucidation

Pharmacophore elucidation is a central concept in drug design that aims to identify the essential steric and electronic features of a molecule required to trigger a specific biological response. A pharmacophore model represents the three-dimensional arrangement of these key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

The development of a pharmacophore model can follow two primary paths:

Ligand-Based Approach : This method is used when the structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships. nih.gov The resulting hypothesis represents the shared characteristics necessary for activity.

Structure-Based Approach : When the 3D structure of the target protein is available (often from X-ray crystallography), a pharmacophore model can be derived directly from the interactions observed between the target and a bound ligand. nih.govnih.gov

For the this compound scaffold, a hypothetical pharmacophore can be proposed based on its fundamental structure. The key features would likely include:

A hydrogen bond donor or acceptor feature associated with the secondary amine nitrogen.

A hydrophobic feature corresponding to the cyclopentyl ring.

An aromatic and/or hydrophobic feature representing the benzyl ring.

Virtual screening using such a pharmacophore model allows researchers to search large chemical databases for novel compounds that match the essential features, even if they have a different underlying chemical skeleton. nih.gov This process helps in identifying new, structurally diverse compounds that may possess the desired biological activity. researchgate.net

The table below lists common features used in the generation of pharmacophore models.

| Pharmacophore Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A feature that can accept a hydrogen bond from the target. |

| Hydrogen Bond Donor | HBD | A feature that can donate a hydrogen bond to the target. |

| Hydrophobic | H | A region of the molecule that has an aversion to water and can engage in hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |

This table is generated based on established principles of pharmacophore modeling. nih.govarxiv.org

Biological and Pharmacological Investigations of N Benzylcyclopentanamine

In Vitro Biological Activity Studies

Receptor Binding Affinities

No specific studies detailing the receptor binding affinities of N-benzylcyclopentanamine have been identified in the public domain. Research on structurally related compounds, such as N-benzyltryptamines, has explored their binding to serotonin (B10506) receptors, but this information cannot be directly extrapolated to this compound. nih.gov Similarly, while some N-substituted 2-pyrrolidinone (B116388) motifs show high affinity for brain tissue binding sites, this is a different chemical class. purdue.edu

Cellular Assays (e.g., Antiproliferative activity against cancer cell lines)

Specific data on the antiproliferative activity of this compound against cancer cell lines is not present in the reviewed literature. While numerous studies investigate the antiproliferative effects of various compounds, including benzyl (B1604629) and phenethyl analogs of other molecules, none have specifically reported on this compound. nih.govnih.gov

Studies on Potential Anti-inflammatory Properties

No dedicated studies on the potential anti-inflammatory properties of this compound were found. The existing research on the anti-inflammatory activities of various chemical classes, including flavonoid derivatives and other plant-derived compounds, does not include this specific molecule. nih.govnih.govresearchgate.netmdpi.com

Preclinical Pharmacological Research (excluding clinical data)

Comprehensive preclinical pharmacological research data for this compound, including its pharmacokinetics and pharmacodynamics, is not available in the public scientific literature. Preclinical studies are essential for the development of new therapeutic agents, but it appears such investigations have not been published for this compound. mdpi.comnih.goveuropa.eu

In Vivo Animal Models (e.g., Ferroptosis-related disorders)

There are no available studies detailing the use of this compound itself in in vivo animal models. However, patent literature discloses the use of this compound hydrochloride as a reactant in the synthesis of heteroaromatic and heterobicyclic derivatives intended for the treatment of ferroptosis-related disorders. google.comgoogle.comgoogleapis.com These disorders include a range of conditions such as neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), lipid peroxidation-related diseases, and other non-apoptotic cell-death diseases. google.com The patented derivatives, once synthesized, would presumably be tested in relevant in vivo animal models for these conditions to establish a therapeutic effect, which is defined as the eradication or amelioration of the underlying disorder or its symptoms. google.com

Mechanism of Action Studies (Excluding clinical data)

A specific mechanism of action for this compound has not been elucidated. Its relevance is tied to the mechanism of the compounds it is used to create. The primary target identified for these derivatives is ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. google.comnews-medical.net

Ferroptosis is distinct from other cell death pathways like apoptosis and is characterized by:

Iron accumulation. news-medical.net

Depletion of the antioxidant glutathione (B108866) (GSH). epain.org

Inactivation of the lipid repair enzyme glutathione peroxidase 4 (GPX4). news-medical.netepain.org

The derivatives synthesized from this compound are designed to function as inhibitors of ferroptosis. google.comgoogle.com By inhibiting this pathway, these compounds are proposed to offer a therapeutic benefit in diseases where ferroptotic cell death is a key pathological feature. google.com

Efficacy Studies in Disease Models (Excluding clinical data)

Direct efficacy studies of this compound in any disease model are not found in the literature. The compound's value is in its role as a precursor. Patents claim that the resulting heteroaromatic derivatives have potential utility and, therefore, efficacy in treating ferroptosis-related disorders. google.comgoogle.com Another distinct patent describes oxadiazole and pyridazine (B1198779) derivatives, which may be structurally related, for the inhibition of triglyceride synthesis, suggesting potential efficacy in models of obesity, dyslipidemia, and metabolic syndrome. google.com.na However, efficacy data for this compound itself is absent.

Safety and Toxicity Assessments (Excluding clinical data)

There are no specific non-clinical safety or toxicity studies available for this compound. The evaluation of a new chemical entity typically involves a standard battery of non-clinical safety studies to characterize potential toxicity before human trials. fda.govbjournal.org

These assessments are designed to identify:

Target organs for toxicity. topra.org

Dose-dependent effects. topra.org

The No-Observed-Adverse-Effect-Level (NOAEL). bjournal.orgmeduniwien.ac.at

Potential for genotoxicity and reproductive toxicity. fda.gov

While these are the standard types of studies that would be required, no such data has been published for this compound.

Microsomal Stability Assessment

No experimental data exists for the microsomal stability of this compound. This type of in vitro assay is a critical component of early drug discovery, used to predict the metabolic clearance of a compound in the liver. nih.govnuvisan.com The assay involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. evotec.com

Key parameters determined from this assay include the compound's half-life (t½) and its intrinsic clearance (CLint). nuvisan.comanimbiosci.org This data helps in forecasting a drug's in vivo behavior and potential for drug-drug interactions. nuvisan.com Although crucial for any potential therapeutic agent, these values have not been reported for this compound.

For illustrative purposes, a typical data table for a microsomal stability assessment is shown below. Note: The data presented here is for an unrelated example compound, LMT-28, and is NOT representative of this compound.

| Parameter | Rat Liver Microsomes | Human Liver Microsomes |

|---|---|---|

| Half-life (t½, min) | 15.3 ± 1.4 | 21.9 ± 2.8 |

| In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | 91 ± 8.4 | 64 ± 8.1 |

Table 1: Example of Microsomal Stability Data. The data shown is for the compound LMT-28 and serves only as an example of the parameters measured in such an assay. animbiosci.org No such data is publicly available for this compound.

Therapeutic Applications and Potential

The therapeutic potential of this compound lies not in its direct application, but in its use as a key synthetic intermediate for the development of novel therapeutic agents. google.com Based on the available literature, two primary areas of potential application emerge for the compounds derived from it:

Treatment of Ferroptosis-Related Disorders : The most significant potential application is in the creation of inhibitors of ferroptosis. google.comgoogle.comgoogleapis.com These inhibitors could form a new class of drugs for treating a wide array of debilitating conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, where iron-dependent cell death is a contributing factor. google.com

Treatment of Metabolic Diseases : A separate patent suggests that structurally related compounds may act as inhibitors of triglyceride synthesis. google.com.na This points to a potential, albeit less documented, application in developing treatments for metabolic disorders such as obesity, dyslipidemia, and non-alcoholic hepatic steatosis. google.com.na

Analytical Methodologies for N Benzylcyclopentanamine

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of N-benzylcyclopentanamine. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate spectra that are unique to its structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₂H₁₇N, molecular weight approx. 175.27 g/mol ), this technique provides the molecular weight and crucial information about its structure through fragmentation patterns. nih.gov In accordance with the nitrogen rule, the odd nominal molecular weight (175) is consistent with the presence of a single nitrogen atom in the molecule. libretexts.org

Upon ionization, the molecule forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions. A primary and highly characteristic fragmentation for N-benzylated compounds is the cleavage of the C-N bond to form a stable benzyl (B1604629) cation (C₇H₇⁺) or a tropylium (B1234903) ion, which gives a prominent peak at m/z 91. researchgate.net Another expected fragmentation is the loss of the benzyl radical, resulting in the cyclopentylaminium ion.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Description |

|---|---|---|

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation |

Gas Chromatography-Mass Spectrometry (GC/MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is a definitive method for identifying and quantifying volatile and semi-volatile organic compounds like this compound. nih.govijcmas.com

In a GC/MS analysis, the sample is first injected into the GC, where it is vaporized and passed through a long capillary column (e.g., an HP-5 column). rsc.org The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column at a specific retention time, it enters the ion source of the mass spectrometer. nist.gov

The MS then records the mass spectrum of the eluting compound. The resulting data is typically presented as a total ion chromatogram (TIC), which plots the total ion intensity against retention time. nist.gov The mass spectrum from the peak corresponding to this compound can be compared against spectral libraries, such as the NIST database, for confident identification. ijcmas.com This method is noted for its ability to confirm compound identity even in complex matrices. epa.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and chemical structure of molecules. researchgate.net It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a compound. bioanalysis-zone.com This high level of precision facilitates the identification of unknown compounds and the confirmation of targeted species by narrowing down possible chemical formulas. researchgate.netbioanalysis-zone.com

In the analysis of this compound, HRMS provides critical data for its characterization. A study utilizing Electrospray Ionization (ESI) with HRMS reported the calculated mass for the protonated molecule ([M+H]⁺) of this compound (C₁₂H₁₈N⁺) to be 176.1434. The experimentally found mass was 176.1432, demonstrating the high accuracy of the technique. rsc.org This close correlation between the calculated and found mass confirms the elemental composition of the molecule.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), offer the high resolution necessary for this type of precise measurement. researchgate.net The technique's ability to generate fragmentation patterns further aids in structural elucidation. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₈N⁺ | rsc.org |

| Calculated Mass ([M+H]⁺) | 176.1434 | rsc.org |

| Found Mass ([M+H]⁺) | 176.1432 | rsc.org |

| Ionization Technique | ESI | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography (LC) with the detection power of mass spectrometry (MS). wikipedia.orgthermofisher.com This hyphenated technique is highly effective for analyzing complex mixtures, as the LC separates individual components before they are introduced into the mass spectrometer for identification. wikipedia.org LC-MS is particularly suited for the analysis of non-volatile and thermally labile compounds, which constitute a significant portion of natural and synthetic organic molecules. wikipedia.orgthermofisher.com

For the analysis of this compound and related compounds, LC-MS is invaluable. The LC component separates the target analyte from impurities or other components in the sample matrix. wikipedia.org Following separation, the analyte is ionized, typically using methods like Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI), and then detected by the mass spectrometer. nebiolab.comuva.es The resulting data provides both retention time from the LC and mass-to-charge ratio from the MS, offering a high degree of specificity and sensitivity. wikipedia.orgnebiolab.com

Modern LC-MS systems, especially those employing tandem mass spectrometry (MS/MS), allow for even greater selectivity and are widely used in pharmaceutical analysis and metabolomics. wikipedia.orgnih.gov For instance, a study on the oxidation products of ethoxyquin (B1671625) utilized HPLC coupled with a Chemiluminescent Nitrogen Detector (CLND), a specialized detection method that can be used in conjunction with LC, demonstrating the adaptability of liquid chromatography for nitrogen-containing compounds like this compound. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. studymind.co.uklibretexts.org The resulting IR spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. libretexts.orgdb-thueringen.de This makes IR spectroscopy a rapid and reliable method for identifying the functional groups present in a compound. studymind.co.uk

In the characterization of this compound and its derivatives, IR spectroscopy provides key structural information. For example, in a synthesized derivative, N-benzyl-2-cyclopenyl-1-sulfamoyl azide (B81097), characteristic IR absorption bands were observed. rsc.org The spectrum showed peaks at 2958 cm⁻¹ (C-H stretching), 2119 cm⁻¹ (azide group, N₃), and various other peaks in the fingerprint region (below 1500 cm⁻¹) such as 1374, 1204, 1161, 1055, 860, and 731 cm⁻¹. rsc.org The absence of certain peaks, such as a broad trough around 3300-3500 cm⁻¹ for an N-H bond, can help confirm the structure of a tertiary amine like this compound. studymind.co.uk

The fingerprint region, typically between 1450 cm⁻¹ and 600 cm⁻¹, is particularly complex but provides a unique pattern for each molecule, aiding in definitive identification. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Bands for a Derivative of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2958 | C-H stretch | rsc.org |

| 2119 | Azide (N₃) stretch | rsc.org |

| 1374 | - | rsc.org |

| 1204 | - | rsc.org |

| 1161 | - | rsc.org |

| 1055 | - | rsc.org |

| 860 | - | rsc.org |

| 731 | - | rsc.org |

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation and purification of chemical compounds. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

Column Chromatography

Column chromatography is a widely used purification technique in organic chemistry. miamioh.edudrawellanalytical.com It involves a solid adsorbent, typically silica (B1680970) gel, packed into a vertical glass column (the stationary phase). nih.govmiamioh.edu A liquid solvent or mixture of solvents (the mobile phase) is added to the top and flows down through the column, carrying the sample mixture with it. miamioh.edu Separation occurs as different components of the mixture travel through the column at different rates due to their varying interactions with the stationary phase. miamioh.edu

In the synthesis of this compound derivatives, column chromatography is a crucial step for purification. For instance, N-benzyl-2-cyclopenyl-1-sulfamoyl azide was purified using column chromatography on silica gel. rsc.org The process involved a gradient elution system, starting with a 16:1 mixture of Hexane/EtOAc and changing to an 8:1 mixture. rsc.org The purity of the collected fractions was monitored using Thin Layer Chromatography (TLC), with the desired compound showing a specific Rf value (0.75 in an 8:1 Hexane/EtOAc system). rsc.org The choice of high-purity solvents and quality adsorbent is critical for a successful separation and to avoid contamination of the final product. itwreagents.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles. wikipedia.orgopenaccessjournals.com This results in higher resolution and faster separation times compared to traditional column chromatography. wikipedia.org HPLC is a versatile technique used to separate, identify, and quantify components in a mixture across various fields, including pharmaceuticals and environmental analysis. wikipedia.orgopenaccessjournals.combiomedpharmajournal.org

The separation in HPLC is based on the differential affinities of the sample components for the stationary and mobile phases. openaccessjournals.com Different types of HPLC exist based on the nature of these phases, such as normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). wikipedia.org A typical HPLC system consists of a solvent reservoir, a high-pressure pump, a sample injector, a column, and a detector (e.g., UV-Vis, fluorescence, or mass spectrometer). wikipedia.org

While specific HPLC application data for this compound is not detailed in the provided context, the technique's broad utility for analyzing organic compounds, including nitrogen-containing molecules, makes it a highly relevant method for its analysis and purification. researchgate.net For example, HPLC is extensively used for the quality control of pharmaceuticals to identify and quantify compounds in complex mixtures. openaccessjournals.comnih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase. scispace.comteledynelabs.com A supercritical fluid, most commonly carbon dioxide, is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. scispace.comlibretexts.org This hybrid nature allows SFC to combine some of the best features of both gas chromatography (GC) and HPLC. libretexts.org

SFC is particularly useful for the analysis and purification of low to moderate molecular weight, thermally labile molecules and for separating chiral compounds. scispace.comlibretexts.org The low viscosity of the supercritical fluid mobile phase allows for faster separations than HPLC. libretexts.org The solvating power of the mobile phase can be adjusted by changing the pressure and temperature, providing a means to optimize separations. scispace.com

Modern SFC is often coupled with mass spectrometry (SFC-MS), using interfaces like ESI and APCI, which enhances its sensitivity and selectivity for analyzing complex samples. uva.es Although primarily used for non-polar compounds, the addition of polar organic modifiers to the carbon dioxide mobile phase expands its applicability to a wider range of compound polarities. uva.esshimadzu.com Given its advantages for analyzing various organic compounds, SFC represents a potent, complementary technique to LC for the analysis of substances like this compound. uva.es

Method Validation and Quality Control in Analytical Procedures

Method validation provides documented evidence that an analytical procedure is fit for its intended use. scispace.com It is a critical component of quality assurance in pharmaceutical and chemical analysis.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is often used interchangeably with specificity and refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. scispace.comresearchgate.net

For an HPLC method for this compound, specificity would be demonstrated by showing that the peak for this compound is well-resolved from peaks of potential impurities or other components in the sample matrix. This is typically achieved by:

Peak Purity Analysis: Using a photodiode array (PDA) or mass spectrometric (MS) detector to demonstrate that the chromatographic peak of this compound is spectrally homogeneous. scispace.com

Forced Degradation Studies: The sample containing this compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the this compound peak from any degradant peaks. scispace.comeuropa.eu

Matrix Interference Analysis: A blank matrix (placebo) is analyzed to ensure that none of its components interfere with the detection of this compound. elementlabsolutions.com

Sensitivity

The sensitivity of an analytical method is its ability to generate a response that is proportional to the quantity of the analyte. elementlabsolutions.com For quantitative methods, this is often related to the slope of the calibration curve. A steeper slope indicates higher sensitivity. For methods involving derivatization, such as those sometimes used for amines to enhance detection, the choice of derivatizing agent can significantly impact sensitivity. rsc.orgresearchgate.net For instance, derivatization of amines can increase sensitivity by several orders of magnitude compared to direct UV detection. researchgate.net

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. elementlabsolutions.comjrespharm.com The acceptance criteria for accuracy for the assay of a drug substance are often within 98.0% to 102.0%. scispace.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. pharmaguideline.com

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment. researchgate.net

Reproducibility: Expresses the precision between different laboratories.

Precision is typically reported as the Relative Standard Deviation (RSD). For the assay of a major component like this compound, an RSD of ≤ 2% is generally considered acceptable. scispace.com

Table 1: Illustrative Data for Accuracy and Precision of an HPLC Method for a Secondary Amine

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | RSD (%) |

| Low | 80 | 79.5, 80.2, 79.8 | 99.6 | 0.44 |

| Medium | 100 | 101.1, 99.9, 100.5 | 100.5 | 0.60 |

| High | 120 | 119.2, 120.5, 119.8 | 99.8 | 0.54 |

This table presents hypothetical data for illustrative purposes.

Linearity and Range

Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

For an assay of a substance like this compound, the typical range is 80% to 120% of the target concentration. scielo.brchromatographyonline.com Linearity is evaluated by analyzing a series of dilutions of a standard solution and plotting the detector response against the concentration. A linear relationship is confirmed if the correlation coefficient (r²) is typically ≥ 0.999. jrespharm.com

Table 2: Example of Linearity Data for an HPLC Method

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 80 | 810500 |

| 90 | 905200 |

| 100 | 1001500 |

| 110 | 1103000 |

| 120 | 1208000 |

This table presents hypothetical data for illustrative purposes.

From a plot of this data, a linear regression analysis would be performed to determine the slope, y-intercept, and correlation coefficient.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

There are several methods to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is applicable to methods that exhibit baseline noise. Typically, an LOD is established at a signal-to-noise ratio of 3:1, and an LOQ at a ratio of 10:1. tbzmed.ac.ir

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.com